molecular formula C11H17NO4 B1458446 (S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate CAS No. 312745-90-7

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

Cat. No. B1458446
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-QMMMGPOBSA-N
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Description

“(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate” is a chemical compound that is used in various enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives and vicinal cyano, hydroxy substituted carboxylic acid esters .


Synthesis Analysis

The synthesis of this compound involves enzymatic processes. These processes include the halohydrin dehalogenase-catalyzed conversion of 4-halo-3-hydroxybutyric acid derivatives and the ketoreductase-catalyzed conversion of 4-halo-3-ketobutyric acid derivatives . Another method involves a reaction on cyanoacetaldehyde, diketene, alcohol, and a catalyst in an organic solvent .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate” is complex and involves various functional groups including a cyano group, a hydroxy group, and an oxo group. The exact structure can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate” are complex and involve multiple steps. These reactions are catalyzed by enzymes such as halohydrin dehalogenase and ketoreductase .

properties

IUPAC Name

tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZKUWBWPJBPY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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